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Compound of Interest

Compound Name: M435-1279

Cat. No.: B10830081

For Research Use Only. Not for use in diagnostic procedures.

Introduction

M435-1279 is a potent and specific inhibitor of the Ubiquitin-Conjugating Enzyme E2 T
(UBE2T).[1][2][3] It functions by blocking the UBE2T-mediated ubiquitination and subsequent
degradation of the scaffold protein RACK1 (Receptor for Activated C Kinase 1).[1][2] This
inhibition leads to the suppression of hyperactivated Wnt/(3-catenin signaling, a pathway
critically implicated in the progression of various cancers, particularly gastric cancer. These

application notes provide detailed protocols for the in vitro use of M435-1279 to study its effects
on cell viability and ubiquitination.

Physicochemical and Biological Properties
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Property Value Reference
CAS Number 1359431-16-5

Molecular Formula C18H17N305S2

Molecular Weight 419.47 g/mol

Target UBE2T

Binding Affinity (Kd) 50.5 uM (for UBE2T)

In DMSO: =50 mg/mL (119.20

Solubility M)
m

Stock solution: -80°C (6
Storage months); -20°C (1 month).
Protect from light.

Quantitative In Vitro Data

The following table summarizes the half-maximal inhibitory concentrations (ICso) of M435-1279
in various gastric cancer cell lines and a normal gastric epithelial cell line after 48 hours of

treatment.

Cell Line Cell Type ICs0 Value (uM) Reference
Human Gastric

HGC27 11.88
Cancer
Human Gastric

MKN45 6.93
Cancer
Human Gastric

AGS 7.76
Cancer
Human Gastric

GES-1 16.8

Epithelial

Signaling Pathway Diagram
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M435-1279 Mechanism of Action
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Caption: M435-1279 inhibits UBE2T, preventing RACK1 degradation and suppressing Wnt
signaling.

Experimental Protocols
Cell Viability MTT Assay

This protocol is to determine the effect of M435-1279 on the viability of adherent gastric cancer
cells. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple
formazan crystals by metabolically active cells.

Materials:

Gastric cancer cell lines (e.g., HGC27, MKN45, AGS)

e Complete growth medium (e.g., RPMI-1640 with 10% FBS)
e M435-1279

e DMSO (cell culture grade)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI or pure DMSO)
e 96-well plates

e Multichannel pipette

e Microplate reader

Protocol Workflow:

Caption: Workflow for the MTT cell viability assay.

Procedure:
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Cell Seeding: Trypsinize and count cells. Seed approximately 5,000-10,000 cells per well in
100 pL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a
humidified 5% CO2 atmosphere to allow for cell attachment.

Compound Preparation: Prepare a stock solution of M435-1279 in DMSO (e.g., 20 mM).
From this stock, prepare serial dilutions in complete growth medium to achieve final desired
concentrations (e.g., 0, 2, 4, 8, 16, 31 uM). The final DMSO concentration should be less
than 0.1% to avoid solvent toxicity.

Cell Treatment: Carefully remove the medium from the wells and add 100 uL of the prepared
M435-1279 dilutions (or vehicle control) to the respective wells.

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO: incubator.
MTT Addition: After the incubation period, add 10 pL of 5 mg/mL MTT solution to each well.

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from
light.

Solubilization: Add 100 pL of solubilization solution to each well to dissolve the formazan
crystals. Gently pipette up and down to ensure complete solubilization.

Absorbance Reading: Incubate the plate at room temperature in the dark for 2 hours.
Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Plot the results and determine the ICso value.

In Vitro Ubiquitination Assay (Immunoprecipitation-
based)

This protocol is designed to assess the effect of M435-1279 on the ubiquitination of RACK1 in
cells.

Materials:

o Gastric cancer cells (e.g., HGC27)
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M435-1279
Proteasome inhibitor (e.g., MG132)

Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM,
PMSF)

Primary antibodies: anti-RACK1, anti-Ubiquitin
Protein A/G agarose beads

SDS-PAGE and Western blot reagents

Protocol Workflow:

Caption: Workflow for the in vitro ubiquitination assay.
Procedure:

Cell Culture and Treatment: Culture HGC27 cells to 70-80% confluency. Treat the cells with
the desired concentration of M435-1279 (e.g., 11.88 uM) for 48 hours. In the last 4-6 hours
of incubation, add a proteasome inhibitor like MG132 (10 uM) to allow for the accumulation
of ubiquitinated proteins.

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing
protease and deubiquitinase inhibitors. Scrape the cells and collect the lysate.

Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell
debris. Transfer the supernatant to a new tube. Determine the protein concentration using a
BCA or Bradford assay.

Immunoprecipitation (IP): a. Incubate a sufficient amount of cell lysate (e.g., 500-1000 ug of
protein) with an anti-RACK1 antibody for 4 hours to overnight at 4°C with gentle rotation. b.
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional
2 hours at 4°C.

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold
lysis buffer to remove non-specific binding.
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 Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample
buffer and boiling for 5-10 minutes.

o Western Blotting: a. Separate the eluted proteins by SDS-PAGE and transfer them to a
PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. c. Incubate the membrane with an anti-Ubiquitin antibody overnight at
4°C. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

e Analysis: A decrease in the high molecular weight smear (polyubiquitinated RACK1) in the
M435-1279-treated sample compared to the control indicates inhibition of RACK1
ubiquitination. The membrane can be stripped and re-probed for RACK1 as a loading control
for the immunoprecipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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